![molecular formula C20H20FN5O B2602024 (4-(4-fluorophenyl)piperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 951611-45-3](/img/structure/B2602024.png)
(4-(4-fluorophenyl)piperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
This compound contains several functional groups including a piperazine ring, a phenyl ring, and a 1,2,3-triazole ring. Piperazine rings are often found in pharmaceuticals and are known to have various biological activities. The phenyl ring is a common structure in organic chemistry, and the presence of a fluorine atom could potentially affect the compound’s reactivity and biological activity. The 1,2,3-triazole ring is a type of azole, a class of five-membered nitrogen-containing heterocycles. Azoles are also common in pharmaceuticals and can have various biological activities .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The piperazine ring might undergo reactions involving the nitrogen atoms, while the phenyl ring might undergo electrophilic aromatic substitution reactions. The 1,2,3-triazole ring might also participate in various reactions .Scientific Research Applications
Antibacterial Activity
One area of application involves its role in antibacterial research. The synthesis of triazole analogues of piperazine has been explored, with compounds showing significant inhibition of bacterial growth against pathogens such as Escherichia coli, Klebsiella pneumoniae, Shigella dysentriae, and Shigella flexnei. These findings suggest potential for developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Antiviral Activity
In antiviral research, derivatives have shown selective inhibition against HIV-2 strains, indicating a promising avenue for the development of selective HIV-2 inhibitors. This is particularly noteworthy for compounds such as (1-phenyl-9H-pyrido[3,4-b]indol-3-yl)(4-p-tolylpiperazin-1-yl)methanone, displaying comparable efficacy to nucleoside reverse transcriptase inhibitors like lamivudine and dideoxyinosine without showing in vitro HIV-2 reverse transcriptase inhibition, suggesting a novel mechanism of action (Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015).
Analytical Chemistry
In analytical chemistry, the compound has been utilized in the development of methodologies for the separation and analysis of flunarizine and its degradation products, showcasing the versatility of such molecules in improving analytical techniques and drug stability studies (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Neuroscience Research
In neuroscience, derivatives have been explored for their 5-HT2 antagonist activity, contributing to the understanding of serotonin receptors and their role in neurological diseases and disorders. This includes the study of compounds with 4-fluorophenylpiperazin-1-yl moieties for their potential in treating conditions such as depression and anxiety (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Fluorescent Logic Gates
Additionally, the compound has been incorporated into the design of solvent-polarity reconfigurable fluorescent logic gates, demonstrating its utility in developing advanced materials for sensing and molecular electronics. This research has potential implications for biotechnology and nanotechnology, providing tools for probing cellular microenvironments and protein interfaces (Gauci & Magri, 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-(4-methylphenyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O/c1-15-2-6-18(7-3-15)26-14-19(22-23-26)20(27)25-12-10-24(11-13-25)17-8-4-16(21)5-9-17/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGUJXRQNPLDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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